Cas no 38801-08-0 (Benzoic acid,4,4'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)-2,1-diazenediyl]]bis-,compd. with 2,2',2''-nitrilotris[ethanol] (1:4))

Benzoic acid,4,4'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)-2,1-diazenediyl]]bis-,compd. with 2,2',2''-nitrilotris[ethanol] (1:4) structure
38801-08-0 structure
Product name:Benzoic acid,4,4'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)-2,1-diazenediyl]]bis-,compd. with 2,2',2''-nitrilotris[ethanol] (1:4)
CAS No:38801-08-0
MF:C35H24N6O13S2.4[C6H15NO3]
MW:1397.48026
CID:308908
PubChem ID:170115

Benzoic acid,4,4'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)-2,1-diazenediyl]]bis-,compd. with 2,2',2''-nitrilotris[ethanol] (1:4) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4,4'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)-2,1-diazenediyl]]bis-,compd. with 2,2',2''-nitrilotris[ethanol] (1:4)
    • LogP
    • 2-[bis(2-hydroxyethyl)amino]ethanol,4-[(2E)-2-[6-[[(6Z)-6-[(4-carboxyphenyl)hydrazinylidene]-5-oxo-7-sulfonaphthalen-2-yl]carbamoylamino]-1-oxo-3-sulfonaphthalen-2-ylidene]hydrazinyl]benzoic acid
    • DTXSID1068142
    • 38801-08-0
    • Inchi: InChI=1S/C35H24N6O13S2.4C6H15NO3/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;4*8-4-1-7(2-5-9)3-6-10/h1-16,38-39H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);4*8-10H,1-6H2/b40-29+,41-30+;;;;
    • InChI Key: IVDNHKALZDDUQP-SZWOCABHSA-N
    • SMILES: OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OC(C1C=CC(N/N=C2/C(=O)C3C=CC(=CC=3C=C/2S(=O)(O)=O)NC(NC2C=CC3C(/C(/C(S(=O)(O)=O)=CC=3C=2)=N/NC2C=CC(C(=O)O)=CC=2)=O)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 1396.50542
  • Monoisotopic Mass: 1396.50505
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 20
  • Hydrogen Bond Acceptor Count: 33
  • Heavy Atom Count: 96
  • Rotatable Bond Count: 34
  • Complexity: 1870
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 580

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 563.11

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.